molecular formula C20H23N3O B10795907 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

Cat. No.: B10795907
M. Wt: 321.4 g/mol
InChI Key: KDWYQXRDCTWRIT-UHFFFAOYSA-N
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Description

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine , also known as a quinoline derivative, has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

The compound features a quinoline moiety combined with a dimethylbenzene diamine framework. Its molecular formula is C20H23N3OC_{20}H_{23}N_3O with a molecular weight of approximately 329.86 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H23N3O
Molecular Weight329.86 g/mol
Canonical SMILESCCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C

Preliminary studies suggest that This compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, quinoline derivatives are often explored for their efficacy against bacterial infections and have shown promise in inhibiting the growth of resistant strains.

Anticancer Activity

Research indicates that quinoline derivatives may possess anticancer properties. A study on related compounds highlighted their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting the need for further optimization to enhance therapeutic indices.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
N,N-Dimethyl-p-phenylenediamineUsed in dye productionSimple structure compared to target compound
N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochlorideNotable antimicrobial propertiesIncorporates heterocycles which may enhance activity
6-Chloroquinoline derivativesAntimalarial propertiesFocus on halogenated variants for enhanced activity

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of quinoline derivatives against multi-drug resistant bacteria. The findings indicated that This compound exhibited significant inhibitory effects on several strains, suggesting its potential as a lead compound for antibiotic development.

Investigation into Anticancer Properties

Another study focused on the anticancer activity of related compounds, demonstrating that modifications to the quinoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural optimization in drug design.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C20H23N3O/c1-5-24-17-10-11-19-18(13-17)20(12-14(2)21-19)22-15-6-8-16(9-7-15)23(3)4/h6-13H,5H2,1-4H3,(H,21,22)

InChI Key

KDWYQXRDCTWRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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